N-(2-Aminoethyl)acrylamide

Catalog No.
S563103
CAS No.
23918-29-8
M.F
C5H10N2O
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)acrylamide

CAS Number

23918-29-8

Product Name

N-(2-Aminoethyl)acrylamide

IUPAC Name

N-(2-aminoethyl)prop-2-enamide

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8)

InChI Key

HXJGFDIZSMWOGY-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCN

Synonyms

N-(2-aminoethyl)-2-propenamide, N-(2-aminoethyl)acrylamide

Canonical SMILES

C=CC(=O)NCCN

Bioconjugation:

N-(2-Aminoethyl)acrylamide can be used as a linker molecule in bioconjugation reactions []. Bioconjugation refers to the creation of molecules by joining biological molecules (like proteins or antibodies) to non-biological molecules (like drugs or imaging agents). N-(2-Aminoethyl)acrylamide contains a reactiveacrylamide group that can bond to other molecules, and an amine group that can be used to attach to biological molecules [].

N-(2-Aminoethyl)acrylamide is a chemical compound with the molecular formula C5_5H10_{10}N2_2O. It features an acrylamide group, which is known for its reactivity and ability to form polymers. This compound is characterized by the presence of an aminoethyl side chain, which enhances its solubility in water and contributes to its potential biological activity. N-(2-Aminoethyl)acrylamide can be utilized in various applications, particularly in polymer chemistry and biochemistry, due to its functional properties.

  • Polymerization: The acrylamide moiety can participate in free radical polymerization, leading to the formation of polyacrylamide chains. This process is often initiated by heat or chemical initiators, resulting in cross-linked structures that are useful in various applications.
  • Nucleophilic Addition: The amino group can act as a nucleophile, reacting with electrophiles such as isocyanates or aldehydes. This property allows for further functionalization of the compound.
  • Covalent Bond Formation: N-(2-Aminoethyl)acrylamide can form covalent bonds with biological molecules, such as proteins and nucleic acids, which may lead to modifications that alter their function or stability .

Research indicates that N-(2-Aminoethyl)acrylamide exhibits cytotoxic effects due to its reactivity with biological nucleophiles. The compound can induce oxidative stress by forming adducts with glutathione and other cellular components, potentially leading to cell death . Its structure allows it to interact with various biomolecules, making it significant in studies related to drug delivery systems and biomaterials.

Several methods have been developed for synthesizing N-(2-Aminoethyl)acrylamide:

  • Reaction of Acryloyl Chloride: One common method involves the reaction of acryloyl chloride with excess 1,2-diaminoethane. This procedure typically requires careful control of reaction conditions to optimize yield and purity .
  • Amidation Reactions: Another approach utilizes amidation reactions between acrylamide derivatives and primary amines. This method has been shown to produce functionalized polymers with pendant amino groups through organocatalyzed processes .
  • Polymer Functionalization: N-(2-Aminoethyl)acrylamide can also be synthesized by functionalizing existing polymers, such as polymethylacrylate, through amidation processes .

N-(2-Aminoethyl)acrylamide finds applications across various fields:

  • Biomaterials: It is used in the development of hydrogels and other biomaterials due to its biocompatibility and ability to form stable networks.
  • Drug Delivery: The compound's reactive nature allows it to be employed in drug delivery systems where it can conjugate with therapeutic agents.
  • Microscopy: It has been utilized in microscopy techniques for measuring nanowire diameters due to its hydrophobic properties .

Studies on the interactions of N-(2-Aminoethyl)acrylamide with biological systems have revealed significant insights:

  • Cytotoxicity Mechanisms: Research indicates that the compound's reactivity leads to cytotoxic effects primarily through oxidative stress pathways, impacting cellular redox balance and promoting cell death .
  • Protein Modifications: Interaction studies have shown that N-(2-Aminoethyl)acrylamide can modify proteins by forming covalent bonds, which may alter their function or stability.

N-(2-Aminoethyl)acrylamide shares structural similarities with several other compounds within the acrylamide family. Here are some comparable compounds along with a brief comparison highlighting uniqueness:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylacrylamideContains two methyl groups on nitrogenLess reactive than N-(2-Aminoethyl)acrylamide due to steric hindrance .
N-HydroxyethylacrylamideHydroxy group attached to the ethyl chainExhibits different solubility and reactivity profiles compared to N-(2-Aminoethyl)acrylamide .
N-(3-Aminopropyl)acrylamidePropyl chain instead of ethylPotentially more hydrophilic and reactive towards larger biological molecules .

The distinct aminoethyl side chain of N-(2-Aminoethyl)acrylamide enhances its solubility and biological interactions compared to similar compounds, making it particularly valuable in biomedical applications.

XLogP3

-0.8

Other CAS

23918-29-8

Dates

Modify: 2023-08-15

Explore Compound Types